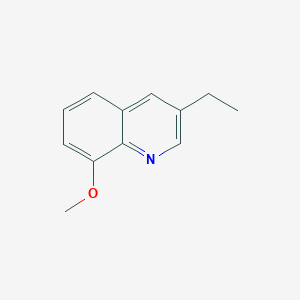

3-Ethyl-8-methoxyquinoline

Übersicht

Beschreibung

Oxidronsäure, auch bekannt als (Hydroxymethylen)bisphosphonsäure, ist eine Bisphosphonatverbindung mit der Summenformel CH₆O₇P₂ und einem Molekulargewicht von 192,00 g/mol . Sie wird hauptsächlich als diagnostisches Skelettabbildungsmittel eingesetzt, um Bereiche veränderter Osteogenese bei Erwachsenen und Kindern zu zeigen . Die Verbindung ist bekannt für ihre Fähigkeit, an Hydroxylapatit im Knochen zu binden, was sie für verschiedene medizinische und wissenschaftliche Anwendungen nützlich macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oxidronsäure beinhaltet typischerweise die Reaktion von Phosphorsäure (H₃PO₃) mit Formaldehyd (CH₂O) unter kontrollierten Bedingungen. Die Reaktion wird in wässrigem Medium durchgeführt, und das Produkt wird durch Kristallisation isoliert . Die allgemeine Reaktion lässt sich wie folgt darstellen:

H₃PO₃+CH₂O→CH₆O₇P₂

Industrielle Produktionsmethoden

Die industrielle Produktion von Oxidronsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird typischerweise erhitzt, um die Reaktion zu fördern, und das Produkt wird durch Kristallisation und Filtration gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidronsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Oxidronsäure kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Oxidronsäure verschiedene Phosphonsäurederivate ergeben, während die Reduktion Hydroxymethylphosphonsäure produzieren kann .

Wissenschaftliche Forschungsanwendungen

Oxidronsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Oxidronsäure übt ihre Wirkung hauptsächlich durch Bindung an Hydroxylapatit im Knochengewebe aus. Diese Bindung hemmt die Aktivität von Osteoklasten, den Zellen, die für den Knochenabbau verantwortlich sind. Die Verbindung wird durch fluidphasen-Endocytose von Osteoklasten aufgenommen, und sobald sie sich in den Zellen befindet, stört sie den Mevalonatweg, was zur Hemmung des Knochenabbaus führt . Dieser Mechanismus ähnelt anderen Bisphosphonaten, wodurch Oxidronsäure bei der Behandlung von Erkrankungen im Zusammenhang mit übermäßigem Knochenabbau wirksam ist .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds in the quinoline family, including 3-ethyl-8-methoxyquinoline, exhibit notable antimicrobial activities. Quinoline derivatives have been shown to inhibit various pathogens, suggesting that this compound may disrupt bacterial cell wall synthesis or viral replication mechanisms. For instance, similar compounds have demonstrated efficacy in reducing intracellular viral protein production, indicating potential applications in antiviral therapies.

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that modifications in the quinoline structure can significantly alter their interaction profiles with cancer cells. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types, warranting further investigation into its structure-activity relationships (SARs) to optimize its therapeutic potential .

Materials Science Applications

This compound can also be utilized in materials science, particularly as a component in organic light-emitting diodes (OLEDs). The compound's ability to act as an electron carrier makes it suitable for applications in electronic devices, where efficient charge transport is essential .

Synthesis and Characterization

The synthesis of this compound typically involves alkylation reactions using ethyl halides on 8-methoxyquinoline. Various methods can yield this compound, including:

- Alkylation : Involves the reaction of 8-methoxyquinoline with ethyl halides in the presence of a base.

- Condensation Reactions : Alternative synthetic routes may include condensation reactions that facilitate the formation of the desired compound.

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to validate the identity of this compound .

Case Study 1: Antiviral Activity

A study investigating similar quinoline derivatives found that they exhibited significant antiviral activity against various viral strains. The mechanisms involved included inhibition of viral replication and interference with viral protein synthesis. This suggests that this compound could be explored further for its antiviral properties through both in-silico and in vitro studies.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, quinoline derivatives were tested against several bacterial strains. The results indicated that modifications to the quinoline structure could enhance antibacterial efficacy, particularly against antibiotic-resistant strains. This highlights the potential role of this compound as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

Oxidronic acid exerts its effects primarily by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken up by osteoclasts through fluid-phase endocytosis, and once inside the cells, it disrupts the mevalonate pathway, leading to the inhibition of bone resorption . This mechanism is similar to other bisphosphonates, making oxidronic acid effective in treating conditions related to excessive bone resorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zoledronsäure: Ein weiteres Bisphosphonat, das zur Behandlung von Knochenerkrankungen eingesetzt wird.

Einzigartigkeit

Oxidronsäure ist einzigartig in ihrer spezifischen Bindungsaffinität zu Hydroxylapatit und ihren diagnostischen Anwendungen in der Skelettabbildung. Ihre Fähigkeit, Bereiche veränderter Osteogenese zu zeigen, macht sie besonders wertvoll für die medizinische Diagnostik .

Biologische Aktivität

3-Ethyl-8-methoxyquinoline is a quinoline derivative with notable biological activities, including antimicrobial and antiviral properties. This compound, characterized by its unique molecular structure, has gained attention for its potential applications in various therapeutic fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O

- Molecular Weight : Approximately 199.24 g/mol

- Structural Features : The compound features an ethyl group at the 3-position and a methoxy group at the 8-position, contributing to its distinctive chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains. For instance, studies have shown it can inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Antiviral Properties : In vitro studies suggest that this compound can disrupt viral replication mechanisms, potentially reducing the intracellular production of viral proteins. This indicates its promise as a candidate for antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Disruption of Cell Wall Synthesis : Similar compounds in the quinoline family are known to inhibit bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells, an area that warrants further exploration through in vitro and in vivo studies .

Comparative Analysis with Related Compounds

The following table summarizes some related quinoline derivatives and their notable properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent |

| 4-Methylquinoline | Methyl group at position 4 | Antimicrobial activity |

| 5-Ethylquinolin-8-ol | Hydroxyl group at position 8 with ethyl substitution | Antiviral properties |

| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer activity |

The unique substitution pattern of this compound influences its solubility, reactivity, and biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in addressing antibiotic resistance:

- A study reported that derivatives exhibited higher antimicrobial activity than standard drugs against resistant strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Another investigation focused on the synthesis of novel quinoline derivatives for enhanced antiviral activity against influenza viruses, demonstrating that modifications in the chemical structure could significantly impact their bioactivity .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its antimicrobial and antiviral effects.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery to maximize therapeutic efficacy.

Eigenschaften

IUPAC Name |

3-ethyl-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVUVMNSJBCGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553817 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112955-03-0 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.